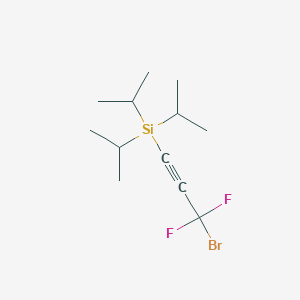
(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
The compound has been mentioned in the context of Diels—Alder Reactions , but specific chemical reactions involving “(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane” are not detailed.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane” are not detailed in the sources I found .Applications De Recherche Scientifique
Silicon Compounds in Catalysis
Silica as a Catalyst : The utilization of silica from rice husk for the immobilization of transition metals and organic moieties demonstrates the potential of silicon compounds in catalysis. Transition metals are immobilized into the silica matrix via the sol–gel technique, showing good catalytic potential in various reactions (Farook Adam, J. N. Appaturi, & A. Iqbal, 2012).
Surface Modification and Adhesion
Polysiloxane-immobilized Ligand Systems : The review on polysiloxane-immobilized ligand systems highlights the importance of silane coupling agents in modifying silica surfaces for analytical and environmental applications. This underscores the versatility of silane compounds in creating functionalized materials (I. M. El-Nahhal & N. El-Ashgar, 2007).
Silane Adhesion Mechanism : The review on silane adhesion chemistry in dental applications provides insight into the role of silane coupling agents in promoting adhesion between resin composites and silica-based materials. This reflects the broad applicability of silane chemistry in enhancing material properties (J. Matinlinna, C. Lung, & J. Tsoi, 2018).
Environmental and Protective Applications
Silica Aerogels : The review on silica aerogels and mechanical reinforcing strategies showcases the exceptional thermal insulation properties of silica-based materials and their applications in various domains. This highlights the potential of silicon compounds in developing materials with improved performance characteristics (H. Maleki, L. Durães, & A. Portugal, 2014).
Silane Modifiers for Metal Oxide Nanoparticles : The review on chemical surface modification of metal oxide nanoparticles with silane coupling agents discusses the prevention of nanoparticle aggregation and improvement of stability. This underscores the role of silane chemistry in nanotechnology applications (F. Ahangaran & A. H. Navarchian, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-bromo-3,3-difluoroprop-1-ynyl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrF2Si/c1-9(2)16(10(3)4,11(5)6)8-7-12(13,14)15/h9-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZLNSHJLHBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(F)(F)Br)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrF2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B2650085.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide](/img/structure/B2650087.png)
![N-(3-Chloro-4-methoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide](/img/structure/B2650088.png)
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2650089.png)
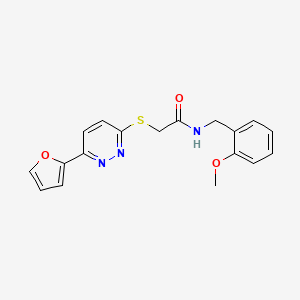
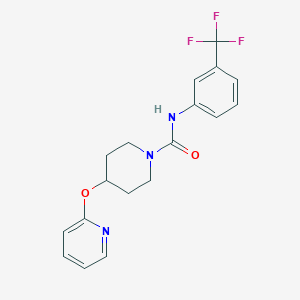
![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2650095.png)
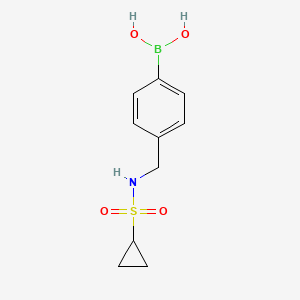
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2650100.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2650101.png)
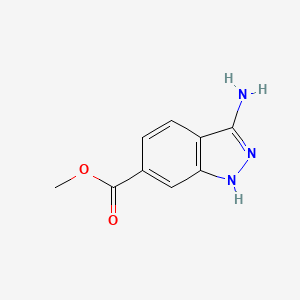
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2650105.png)